molecular formula C18H9ClN2O3S2 B3037240 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione CAS No. 477845-32-2

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione

Cat. No. B3037240
CAS RN: 477845-32-2
M. Wt: 400.9 g/mol
InChI Key: DLIBAKYMDCDGJV-ZROIWOOFSA-N
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Description

    Methylidene Group : The blue part in the diagram represents a methylidene group. In organic chemistry, a methylidene group consists of two hydrogen atoms bound to a carbon atom connected to the rest of the molecule by a double bond . The formula for this group is =CH2.

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, a series of reactions lead to the formation of the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . Further modifications yield the final product.

Scientific Research Applications

Antifungal Properties

  • A study by Volkova et al. (2020) synthesized a novel antifungal compound of the 1,2,4-triazole class, closely related to the compound . The study focused on determining its solubility in various solvents and revealed its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Antimicrobial and Antitumor Activities

  • Jat et al. (2006) reported the synthesis of derivatives of the compound and evaluated their antibacterial and antifungal activities against various microorganisms (Jat, Salvi, Talesara, & Joshi, 2006).
  • Horishny and Matiychuk (2020) developed a series of derivatives that showed moderate antitumor activity against malignant tumor cells, highlighting the compound's potential in cancer research (Horishny & Matiychuk, 2020).

Corrosion Inhibition

  • Yadav et al. (2015) explored thiazolidinedione derivatives for their use as corrosion inhibitors in acidic solutions, demonstrating the compound's versatility in industrial applications (Yadav, Behera, Kumar, & Yadav, 2015).

Other Applications

  • Sharma et al. (2016) synthesized novel derivatives of the compound and evaluated their anticonvulsant activities, indicating potential use in neurological disorders (Sharma, Gawande, Mohan, & Goel, 2016).

properties

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClN2O3S2/c19-11-7-5-10(6-8-11)9-14-17(24)21(18(25)26-14)20-15(22)12-3-1-2-4-13(12)16(20)23/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIBAKYMDCDGJV-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione

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